6-Nitropyridine-3-sulfonyl fluoride
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Overview
Description
6-Nitropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C₅H₃FN₂O₄S. It is a derivative of pyridine, characterized by the presence of a nitro group at the 6-position and a sulfonyl fluoride group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 6-nitropyridine-3-sulfonic acid with a fluorinating agent such as sulfuryl fluoride (SO₂F₂) under controlled conditions . This reaction can be carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of 6-Nitropyridine-3-sulfonyl fluoride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
6-Nitropyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, and bases (e.g., triethylamine) are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: Amino derivatives.
Oxidation Reactions: Sulfonic acid derivatives.
Scientific Research Applications
6-Nitropyridine-3-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Chemical Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonyl fluoride groups.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Nitropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues in enzymes. This covalent modification can inhibit the enzyme’s activity, making the compound a valuable tool for studying enzyme function and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
6-Nitropyridine-3-sulfonic acid: Similar structure but lacks the sulfonyl fluoride group.
3-Fluoropyridine: Contains a fluorine atom at the 3-position but lacks the nitro and sulfonyl fluoride groups.
2-Nitropyridine-5-sulfonyl fluoride: Similar structure with the nitro and sulfonyl fluoride groups at different positions.
Uniqueness
6-Nitropyridine-3-sulfonyl fluoride is unique due to the combination of the nitro group and the sulfonyl fluoride group on the pyridine ring. This combination imparts distinct reactivity and properties, making it a versatile compound for various applications in organic synthesis, chemical biology, and materials science .
Properties
Molecular Formula |
C5H3FN2O4S |
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Molecular Weight |
206.15 g/mol |
IUPAC Name |
6-nitropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H3FN2O4S/c6-13(11,12)4-1-2-5(7-3-4)8(9)10/h1-3H |
InChI Key |
FAURVWBGSNUYJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
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